- Palladium-Catalyzed Hydroxycarbonylation of (Hetero)aryl Halides for DNA-Encoded Chemical Library Synthesis, Bioconjugate Chemistry, 2019, 30(8), 2209-2215

Cas no 849067-90-9 (1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde)

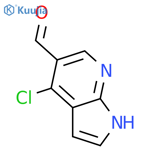

![1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde structure](https://ja.kuujia.com/scimg/cas/849067-90-9x500.png)

849067-90-9 structure

商品名:1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde

1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde 化学的及び物理的性質

名前と識別子

-

- 1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde

- 1H PYRROLO[2,3-B]PYRIDINE-5-CARBOXALDEHYDE

- 1H-Pyrrolo[2,3-b] pyridine-5-carboxaldehyde

- 7-azaindole-5-carbaldehyde

- 7-Azaindole-5-carboxaldehyde

- 1H-pyrrolo[2,3-b]pyridine-5-carboxaldehyde

- PubChem16598

- HDANOCTXZFZIHB-UHFFFAOYSA-N

- BCP23734

- FCH833293

- VP10872

- PB31050

- TRA0061507

- OR308040

- AX8029723

- AB0038214

- ST24038303

- 1H-Pyrrolo(2,3-b)pyridine-5-carboxaldehyde

- Z2289798542

- 849067-90-9

- AKOS006229532

- DTXSID40628565

- J-504767

- SCHEMBL299270

- SY097377

- MFCD08272241

- CS-W020696

- 1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde, AldrichCPR

- DB-003190

- DS-17645

- 1H-Pyrrolo[2,3-b]pyridine-5-carbaxaldehyde

- EN300-187697

-

- MDL: MFCD08272241

- インチ: 1S/C8H6N2O/c11-5-6-3-7-1-2-9-8(7)10-4-6/h1-5H,(H,9,10)

- InChIKey: HDANOCTXZFZIHB-UHFFFAOYSA-N

- ほほえんだ: O=CC1C=C2C(NC=C2)=NC=1

計算された属性

- せいみつぶんしりょう: 146.04800

- どういたいしつりょう: 146.048

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 160

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.8

- トポロジー分子極性表面積: 45.8

じっけんとくせい

- 密度みつど: 1.368

- ゆうかいてん: 181-182°C

- 屈折率: 1.747

- PSA: 45.75000

- LogP: 1.37540

1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde セキュリティ情報

-

記号:

- シグナルワード:Warning

- 危害声明: H319

- 警告文: P305 + P351 + P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 36

- セキュリティの説明: 26

-

危険物標識:

- 危険レベル:IRRITANT

1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D501078-100g |

7-Azaindole-5-carbaldehyde |

849067-90-9 | 95% | 100g |

$9925 | 2024-05-24 | |

| eNovation Chemicals LLC | D494709-5G |

1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde |

849067-90-9 | 97% | 5g |

$210 | 2024-05-23 | |

| abcr | AB263386-1 g |

1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde; . |

849067-90-9 | 1 g |

€184.10 | 2023-07-20 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB01422-5G |

1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde |

849067-90-9 | 97% | 5g |

¥ 1,920.00 | 2023-04-13 | |

| Alichem | A024007747-250mg |

1H-pyrrolo[2,3-b]pyridine-5-carboxaldehyde |

849067-90-9 | 97% | 250mg |

$686.80 | 2023-08-31 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R030138-250mg |

1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde |

849067-90-9 | 98% | 250mg |

¥75 | 2024-05-21 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JV083-100mg |

1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde |

849067-90-9 | 98% | 100mg |

240CNY | 2021-05-08 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JV083-50mg |

1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde |

849067-90-9 | 98% | 50mg |

109.0CNY | 2021-08-04 | |

| Ambeed | A172730-1g |

1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde |

849067-90-9 | 98% | 1g |

$48.0 | 2025-02-25 | |

| Ambeed | A172730-5g |

1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde |

849067-90-9 | 98% | 5g |

$231.0 | 2025-02-25 |

1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Sodium cyanoborohydride Solvents: Acetonitrile , Water ; 16 h, pH 5.8, 30 °C

1.2 Reagents: Ethanol

1.3 Reagents: Molybdenum hexacarbonyl , Cesium hydroxide Catalysts: Palladate(1-), [2′-(amino-κN)[1,1′-biphenyl]-2-yl-κC]chloro[2′-(dicyclohexylphos… Solvents: 1-Methoxy-2-propanol , Water ; 15 min, 80 °C

1.2 Reagents: Ethanol

1.3 Reagents: Molybdenum hexacarbonyl , Cesium hydroxide Catalysts: Palladate(1-), [2′-(amino-κN)[1,1′-biphenyl]-2-yl-κC]chloro[2′-(dicyclohexylphos… Solvents: 1-Methoxy-2-propanol , Water ; 15 min, 80 °C

リファレンス

1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde Raw materials

1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde Preparation Products

1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde 関連文献

-

Riadh Hanachi,Mohammed A. M. Alkhalifah,Faisal Alresheedi,Bahoueddine Tangour,Majdi Hochlaf New J. Chem., 2021,45, 17796-17807

-

Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952

-

Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212

849067-90-9 (1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde) 関連製品

- 933746-87-3(1,8-naphthyridine-3-carbaldehyde)

- 4649-09-6(3-Formyl-7-azaindole)

- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)

- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)

- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)

- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)

- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)

- 57707-64-9(2-azidoacetonitrile)

- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)

- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)

推奨される供給者

Amadis Chemical Company Limited

(CAS:849067-90-9)1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde

清らかである:99%/99%

はかる:5g/25g

価格 ($):262.0/975.0

atkchemica

(CAS:849067-90-9)1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ